molecular formula C19H26O3 B1681506 S-Bioallethrin CAS No. 28434-00-6

S-Bioallethrin

Cat. No.: B1681506
CAS No.: 28434-00-6
M. Wt: 302.4 g/mol
InChI Key: ZCVAOQKBXKSDMS-AQYZNVCMSA-N
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Description

S-Bioallethrin is a synthetic pyrethroid insecticide primarily used to control household pests such as mosquitoes, houseflies, and cockroaches. It is a mixture of allethrin isomers, predominantly composed of the (S)(1R,3R) enantiomer. This compound is known for its low mammalian toxicity and high efficacy against insects .

Mechanism of Action

Target of Action

S-Bioallethrin, like other pyrethroids, primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them critical for neuronal communication.

Mode of Action

This compound binds to voltage-gated sodium channels in their closed state and modifies the gating kinetics . The binding of this compound appears to increase the affinity of the channel for pyrethroids. Once bound, pyrethroids like this compound slow both the opening and closing of the sodium channel. This results in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization . These changes make the neuron more susceptible to large action potentials and repeated firing .

Biochemical Pathways

The binding of this compound to sodium channels leads to a hyperexcitable state in neurons, which can result in paralysis or death . Additionally, this compound has been found to enhance the generation of reactive oxygen species (ROS), impair the redox system, and cause mitochondrial dysfunction . This can lead to oxidative stress, which can damage various cellular components, including lipids, proteins, and DNA .

Result of Action

The action of this compound at the molecular and cellular level leads to several effects. It causes respiratory paralysis in lice and scabies parasites, resulting in their death . In human lymphocytes, this compound treatment can result in loss of cell viability, increased oxidative stress markers, and compromised antioxidant defense . It can also cause plasma membrane damage, mitochondrial depolarization, and nuclear DNA fragmentation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, sunlight can rapidly decompose this compound, which is why it is most commonly used indoors . Misuse or spillage of this compound could pose an environmental hazard . Under recommended conditions of use, the exposure of the general population to this compound is considered negligible .

Biochemical Analysis

Biochemical Properties

S-Bioallethrin interacts with various biomolecules, primarily enzymes and proteins. It has been found to enhance the generation of reactive oxygen species (ROS), impair the redox system, and cause mitochondrial dysfunction in human lymphocytes . This compound treatment resulted in significant increases in oxidative stress markers like lipid peroxidation and protein oxidation . It also inhibited major antioxidant enzymes, compromising the antioxidant defense of cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing oxidative stress, leading to DNA damage, cellular and organelle toxicity, and resulting in apoptosis and necrosis of human lymphocytes . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding to voltage-gated sodium channels in their closed state and modifying the gating kinetics . Once bound, this compound slows both the opening and closing of the sodium channel, resulting in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. For instance, different concentrations of this compound (10 to 200 μM, 2 h at 37 °C) on human lymphocytes under in vitro conditions resulted in a loss of cell viability . This indicates that the product’s stability, degradation, and long-term effects on cellular function need to be considered in laboratory studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study using a zebrafish model showed that the side effects of this compound can be evaluated effectively in vivo

Metabolic Pathways

This compound is involved in several metabolic pathways. It is subject to extensive hydrolytic and oxidative degeneration by the mammalian metabolism, leading to a complex series of metabolites partially conjugated and finally eliminated in the urine .

Subcellular Localization

Given its effects on mitochondrial function and DNA integrity, it is likely that it localizes to these subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Bioallethrin is synthesized through a series of chemical reactions involving cyclopropanecarboxylate derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and gas chromatography (GC) for purification. The process ensures the production of high-purity this compound, which is essential for its effectiveness as an insecticide .

Chemical Reactions Analysis

Types of Reactions

S-Bioallethrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their insecticidal properties .

Scientific Research Applications

S-Bioallethrin has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of S-Bioallethrin

This compound is unique due to its specific isomeric composition, which provides high efficacy against insects while maintaining low toxicity to mammals. This makes it a preferred choice for household insecticides compared to other pyrethroids .

Properties

IUPAC Name

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
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InChI

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16?,17+/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ZCVAOQKBXKSDMS-AQYZNVCMSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C
Source PubChem
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Isomeric SMILES

CC1=C(C(=O)CC1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C
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Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Record name BIOALLETHRIN
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DSSTOX Substance ID

DTXSID00180679
Record name Bioallethrin
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Molecular Weight

302.4 g/mol
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Physical Description

YELLOW VISCOUS LIQUID.
Record name BIOALLETHRIN
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Boiling Point

165-170, at 0.05kPa: 153 °C
Record name Bioallethrin
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Flash Point

65.6 °C o.c.
Record name BIOALLETHRIN
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Solubility

Solubility in water: none
Record name Bioallethrin
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Density

Relative density (water = 1): 1.00
Record name BIOALLETHRIN
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Vapor Pressure

Vapor pressure, Pa at 25 °C:
Record name BIOALLETHRIN
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Mechanism of Action

Bioallethrin, like other pyrethroids, binds to voltage gated sodium channels in their closed state and modifies the gating kinetics. Channel opening appears to increase affinity of the channel for pyrethroids like bioallethrin. Once bound pyrethroids slow both the opening and closing of the sodium channel resulting in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization. The these changes make the neuron more susceptible to large action potentials and repeated firing by both increasing the initial threshold and reducing the input needed for after-potentials. When repeated firing does occur, the nerve terminal will release more neurotransmitter which can produce muscle paralysis through tetanus. This paralysis stops the breathing of lice and scabies parasites resulting in death. Some pyrethroids act on calcium channels to increase intracelllular calcium. Bioallethrin produces a very small increase in intracellular calcium in mouse neocortical neurons by acting on N-type calcium channels but the effect returns to baseline within 2 min. In contrast bioallethrin has been found to block L T, and P/Q-types of voltage gated calcium channels in human embryonic kidney cell cultures. Bioallethrin has been found to inhibit both sodium-calcium dependent and magnesium-calcium ATP hydrolysis in insects although it, along with other type I pyrethroids, has a greater effect on sodium-calcium dependent hydrolysis. Bioallethrin may stimulate phosphoinositol breakdown in synaptoneuromes as other type I pyrethroids have been observed to do so. Other type I pyrethoids have also been found to bind to kainate receptors.
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CAS No.

584-79-2, 260359-57-7, 28057-48-9
Record name Allethrin [BSI:ISO]
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Record name (RS)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl) cyclopropanecarboxylate
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Record name (RS)-2-methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does S-bioallethrin exert its insecticidal effect?

A1: this compound, like other pyrethroids, acts primarily on the nervous system of insects. [, , ] It binds to voltage-gated sodium channels (VGSCs) in neurons, delaying their closure and disrupting the normal transmission of nerve impulses. [, , ] This leads to repetitive nerve firing, causing paralysis and ultimately death of the insect.

Q2: Does this compound affect mammalian VGSCs?

A2: Yes, this compound can interact with mammalian VGSCs, albeit with lower potency compared to insect VGSCs. [, , ] Studies have demonstrated that it can alter sodium influx in cultured mammalian neurons, but generally at higher concentrations than those required for insecticidal activity. [, , ]

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H26O3, and its molecular weight is 302.4 g/mol. [, ]

Q4: Is there spectroscopic data available for this compound?

A5: While the provided research articles do not provide detailed spectroscopic data, they mention techniques like nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) being used to analyze and characterize this compound and its metabolites. [, , ]

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